
Méthotrexate hydrate
Vue d'ensemble
Description
Il est structurellement similaire à l'acide folique et est utilisé pour traiter divers types de cancer, maladies auto-immunes et grossesses extra-utérines . Le méthotrexate hydrate agit en inhibant l'enzyme dihydrofolate réductase, qui est essentielle à la synthèse de l'ADN et à la réplication cellulaire .
Applications De Recherche Scientifique
Cancer Treatment
Methotrexate hydrate is primarily used in the treatment of several types of cancer due to its ability to inhibit cell division. Its applications include:
- Acute Lymphoblastic Leukemia (ALL) : Methotrexate is a cornerstone in the treatment regimen for ALL, particularly in pediatric cases. High-dose methotrexate therapy has been shown to improve survival rates significantly. A study evaluated the impact of hydration duration before administering high-dose methotrexate, concluding that hydration protocols do not significantly affect nephrotoxicity or plasma levels of methotrexate in children .
- Breast Cancer and Non-Hodgkin's Lymphoma : Methotrexate is utilized as part of combination chemotherapy regimens for these malignancies. Its mechanism involves the inhibition of dihydrofolate reductase, leading to decreased synthesis of nucleotides necessary for DNA replication .
- Other Cancers : Methotrexate is also indicated for gestational choriocarcinoma, lung cancer, and advanced mycosis fungoides, among others. Its efficacy against pyrimethamine-resistant Plasmodium vivax isolates suggests potential applications in treating malaria as well .
Autoimmune Diseases
Methotrexate hydrate serves as an effective treatment for various autoimmune conditions:
- Rheumatoid Arthritis : It is commonly prescribed to manage moderate to severe rheumatoid arthritis due to its immunosuppressive properties. A systematic review highlighted various cutaneous adverse reactions associated with methotrexate use in patients with rheumatoid arthritis, emphasizing the need for monitoring and management strategies .
- Psoriasis : Methotrexate is approved for severe psoriasis treatment, where it helps reduce skin cell proliferation and inflammation. The drug's mechanism involves modulation of immune responses and inhibition of inflammatory pathways .
Pharmacological Mechanisms
The pharmacological action of methotrexate hydrate involves several key mechanisms:
- Inhibition of Dihydrofolate Reductase : This enzyme is crucial for converting dihydrofolate into tetrahydrofolate, a vital cofactor in nucleotide synthesis. By inhibiting this enzyme, methotrexate effectively disrupts DNA synthesis and cell proliferation .
- Anti-inflammatory Effects : Methotrexate promotes adenosine release from cells, contributing to its anti-inflammatory effects. This mechanism is particularly beneficial in treating autoimmune diseases where inflammation plays a significant role .
Case Studies and Clinical Trials
Several clinical trials have investigated the efficacy and safety profiles of methotrexate hydrate:
- Hydration Protocol Studies : A randomized crossover study assessed the effects of different hydration durations on nephrotoxicity during high-dose methotrexate therapy in children with ALL. The results indicated that both 6-hour and 12-hour hydration protocols were effective without significant differences in toxicity outcomes .
- Toxicity Management : Research has also focused on optimizing hydration and alkalinization schedules to minimize renal toxicity associated with high-dose methotrexate administration. Findings suggest that enhanced hydration can lower plasma concentrations of methotrexate and reduce severe toxicity incidences .
Summary Table of Applications
Application Area | Conditions Treated | Key Mechanism |
---|---|---|
Cancer Treatment | ALL, breast cancer, lung cancer | Inhibition of dihydrofolate reductase |
Autoimmune Diseases | Rheumatoid arthritis, psoriasis | Immunosuppression |
Infectious Diseases | Malaria (pyrimethamine-resistant strains) | Antifolate activity |
Mécanisme D'action
Target of Action
Methotrexate hydrate primarily targets the enzyme dihydrofolate reductase (DHFR) . DHFR is responsible for nucleotide synthesis, a crucial process for cell division and growth . By inhibiting DHFR, methotrexate hydrate can suppress inflammation and prevent cell division .
Mode of Action
Methotrexate hydrate acts as a competitive inhibitor of DHFR . It mimics the natural substrate of DHFR, folic acid, and binds to the enzyme’s active site, preventing the normal substrate from binding . This inhibition disrupts the synthesis of purines and pyrimidines, essential components of DNA and RNA, thereby halting cell division and growth .
Biochemical Pathways
The primary biochemical pathway affected by methotrexate hydrate is the tetrahydrofolate synthesis pathway . By inhibiting DHFR, methotrexate hydrate prevents the conversion of dihydrofolate to tetrahydrofolate, a coenzyme necessary for the synthesis of purines and pyrimidines . This disruption affects various downstream processes, including DNA replication, RNA transcription, and protein synthesis, ultimately leading to cell cycle arrest .
Pharmacokinetics
Methotrexate hydrate exhibits variable bioavailability , with higher absorption at lower doses . It is extensively bound to serum proteins and undergoes hepatic and intracellular metabolism . The elimination half-life ranges from 3 to 15 hours, depending on the dose . Methotrexate hydrate is primarily excreted in the urine, with a small amount eliminated in the feces .
Result of Action
The inhibition of DHFR by methotrexate hydrate leads to a decrease in DNA and RNA synthesis, resulting in cell cycle arrest . This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making methotrexate hydrate an effective antineoplastic agent . Additionally, methotrexate hydrate can suppress inflammation, making it useful in the treatment of autoimmune diseases .
Action Environment
Methotrexate hydrate is unstable in basic solutions and light-sensitive, suggesting that its efficacy and stability could be influenced by environmental factors such as pH and light exposure . Furthermore, its activity can be affected by the presence of other drugs and the patient’s renal function . For cell culture work, methotrexate hydrate is prepared using a minimum amount of 1 M NaOH and then diluted with saline or medium. The diluted stock remains active at 4–8°C for about a week or at –20°C for about a month .
Analyse Biochimique
Biochemical Properties
Methotrexate hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR). This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate, which are essential for DNA replication and cell division . Methotrexate hydrate also interacts with other enzymes and proteins, such as folylpolyglutamate synthetase, which converts methotrexate into its polyglutamate forms. These polyglutamates have a prolonged intracellular retention and enhanced inhibitory effects on DHFR .
Cellular Effects
Methotrexate hydrate exerts significant effects on various cell types and cellular processes. It inhibits the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, by blocking DNA synthesis . Methotrexate hydrate also affects cell signaling pathways, leading to the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukins . Additionally, it influences gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis . Methotrexate hydrate’s impact on cellular metabolism includes the inhibition of purine and pyrimidine synthesis, which further contributes to its antiproliferative and anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of methotrexate hydrate involves its binding to dihydrofolate reductase, resulting in the inhibition of folate metabolism . This binding prevents the formation of tetrahydrofolate, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate also undergoes polyglutamation, which enhances its retention and inhibitory effects within cells . The inhibition of folate metabolism disrupts DNA synthesis and repair, ultimately leading to cell death . Additionally, methotrexate hydrate modulates the activity of various signaling pathways, including those involved in inflammation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methotrexate hydrate can change over time due to its stability, degradation, and long-term impact on cellular function. Methotrexate hydrate is relatively stable under physiological conditions, but it can degrade in basic environments . Long-term exposure to methotrexate hydrate has been shown to cause cumulative effects on cellular function, including the suppression of immune responses and the induction of apoptosis in cancer cells . In vitro and in vivo studies have demonstrated that methotrexate hydrate’s effects can persist even after the drug is no longer present, due to its prolonged intracellular retention .
Dosage Effects in Animal Models
The effects of methotrexate hydrate vary with different dosages in animal models. At low doses, methotrexate hydrate primarily exerts anti-inflammatory effects by inhibiting the proliferation of immune cells . Higher doses are required to achieve antineoplastic effects, as they inhibit the proliferation of cancer cells by blocking DNA synthesis . High doses of methotrexate hydrate can also cause toxic effects, such as gastrointestinal mucositis, hepatotoxicity, and nephrotoxicity . These adverse effects are dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
Methotrexate hydrate is involved in several metabolic pathways, primarily through its inhibition of dihydrofolate reductase . This inhibition disrupts the folate cycle, leading to a decrease in the synthesis of purines and thymidylate . Methotrexate hydrate is also metabolized by folylpolyglutamate synthetase, which converts it into polyglutamate forms that have enhanced inhibitory effects on DHFR . Additionally, methotrexate hydrate can affect metabolic flux and metabolite levels by altering the availability of folate and its derivatives .
Transport and Distribution
Methotrexate hydrate is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via the reduced folate carrier and the proton-coupled folate transporter . Once inside the cell, methotrexate hydrate can be polyglutamated, which enhances its retention and inhibitory effects . Methotrexate hydrate is also distributed to various tissues, including the liver, kidneys, and bone marrow, where it can exert its therapeutic and toxic effects . The transport and distribution of methotrexate hydrate are influenced by factors such as plasma protein binding and the expression of transporters .
Subcellular Localization
Methotrexate hydrate’s subcellular localization is primarily within the cytoplasm, where it inhibits dihydrofolate reductase and disrupts folate metabolism . The polyglutamate forms of methotrexate hydrate can also accumulate in the nucleus, where they inhibit DNA synthesis and repair . Methotrexate hydrate’s activity and function are influenced by its subcellular localization, as the inhibition of folate metabolism in the cytoplasm and nucleus leads to the suppression of cell proliferation and induction of apoptosis . Additionally, methotrexate hydrate can be targeted to specific compartments or organelles through post-translational modifications and interactions with transporters .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le méthotrexate hydrate est synthétisé par un processus en plusieurs étapes qui implique la réaction de l'acide 4-amino-10-méthylfolique avec divers réactifs. La synthèse implique généralement l'utilisation d'acides minéraux et d'hydroxydes ou de carbonates alcalins . Le composé est insoluble dans l'eau, l'éthanol, le chloroforme et l'éther, mais il est soluble dans les solutions d'acides minéraux et les solutions diluées d'hydroxydes et de carbonates alcalins .
Méthodes de production industrielle : La production industrielle du this compound implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le processus comprend la préparation d'une solution mère en utilisant une quantité minimale d'hydroxyde de sodium 1 M, qui est ensuite diluée avec une solution saline ou un milieu. La solution mère diluée reste active à 4–8 °C pendant environ une semaine ou à –20 °C pendant environ un mois .
Analyse Des Réactions Chimiques
Types de réactions : Le méthotrexate hydrate subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. C'est un puissant inhibiteur de la dihydrofolate réductase, une enzyme impliquée dans la synthèse de l'ADN cellulaire .
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent les acides minéraux, les hydroxydes alcalins et les carbonates. Le composé est instable en solutions basiques et nécessite une protection contre la lumière pour un stockage à long terme .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent le 7-hydroxyméthotrexate et les polyglutamates de méthotrexate. Ces métabolites sont formés dans le foie, l'intestin et les globules rouges .
Applications de recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie. En chimie, il est utilisé comme réactif pour diverses méthodes analytiques, notamment la chromatographie liquide haute performance et la spectrométrie de masse . En biologie, il est utilisé pour étudier la croissance et la division cellulaire, ainsi que pour inhiber la dihydrofolate réductase dans les tests de culture cellulaire . En médecine, le this compound est utilisé pour traiter des cancers tels que le cancer du sein, la leucémie, le cancer du poumon, le lymphome et l'ostéosarcome, ainsi que des maladies auto-immunes comme la polyarthrite rhumatoïde et le psoriasis . Dans l'industrie, il est utilisé dans la production de produits pharmaceutiques et comme composant de milieux de culture cellulaire .
Mécanisme d'action
Le this compound exerce ses effets en inhibant plusieurs enzymes responsables de la synthèse des nucléotides, notamment la dihydrofolate réductase, la thymidylate synthase, l'aminoimidazole carboxamide ribonucléotide transformylase et l'amido phosphoribosyltransférase . Cette inhibition entraîne la suppression de l'inflammation et la prévention de la division cellulaire, ce qui la rend efficace dans le traitement du cancer et des maladies auto-immunes .
Comparaison Avec Des Composés Similaires
Le méthotrexate hydrate est souvent comparé à d'autres antagonistes de l'acide folique, tels que l'aminoptérine et le trimétrexate. Bien que tous ces composés inhibent la dihydrofolate réductase, le this compound est préféré en raison de sa stabilité et de sa toxicité plus faible . L'aminoptérine, par exemple, est photosensible et plus toxique, ce qui fait du this compound une option plus sûre et plus efficace .
Liste de composés similaires :- Aminoptérine
- Trimétrexate
- Pemetrexed
- Raltitrexed
Le this compound se distingue par sa large gamme d'applications, sa stabilité et sa toxicité relativement faible par rapport aux autres composés similaires .
Activité Biologique
Methotrexate hydrate (MTX) is a well-established antimetabolite and immunosuppressive agent utilized in various medical therapies, particularly in oncology and rheumatology. This article explores the biological activity of methotrexate hydrate, focusing on its mechanisms of action, therapeutic applications, side effects, and recent research findings.
Methotrexate acts primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis. This inhibition leads to decreased cell proliferation and has potent anti-inflammatory effects, making it effective in treating conditions such as rheumatoid arthritis and certain cancers . The compound's structure allows it to be converted into polyglutamate forms within cells, enhancing its retention and efficacy against rapidly dividing cells .
Therapeutic Applications
Methotrexate hydrate is used in various clinical settings:
- Oncology : It is a cornerstone treatment for hematological malignancies such as acute lymphoblastic leukemia (ALL) and non-Hodgkin lymphoma. High-dose methotrexate (HD-MTX) protocols are standard in pediatric oncology to achieve remission .
- Rheumatology : It is employed as a disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis, helping to reduce inflammation and joint damage .
- Dermatology : Methotrexate is indicated for severe psoriasis, particularly when other treatments have failed .
Side Effects
Despite its efficacy, methotrexate hydrate is associated with several side effects:
- Hematological Toxicity : Bone marrow suppression can lead to anemia, leukopenia, and thrombocytopenia.
- Hepatotoxicity : Long-term use may result in liver toxicity, chronic liver injury, or fibrosis .
- Renal Toxicity : HD-MTX can cause nephrotoxicity due to crystallization in renal tubules; therefore, hydration protocols are critical to prevent this complication .
Recent Research Findings
Recent studies have highlighted various aspects of methotrexate hydrate's biological activity:
- Cation Complexation : New research indicates that complexing MTX with cations like zinc can enhance its bioactive properties without compromising its immunosuppressive effects. For instance, zinc-methotrexate complexes showed improved mitochondrial activity in certain cell lines compared to standard MTX .
- Hydration Strategies : A study evaluating hydration during HD-MTX administration found that adequate hydration significantly improved plasma methotrexate clearance in pediatric patients. This suggests that hydration protocols are vital for minimizing renal toxicity associated with high-dose regimens .
- Effects on Glycosaminoglycan Production : Methotrexate treatment has been shown to stimulate the deposition of glycosaminoglycans (GAGs) in chondrocytes, which may have implications for joint health in patients with inflammatory conditions .
Table 1: Summary of Methotrexate Hydrate Applications
Application Area | Indication | Dosage Form |
---|---|---|
Oncology | ALL, Non-Hodgkin lymphoma | IV high-dose |
Rheumatology | Rheumatoid arthritis | Oral weekly |
Dermatology | Severe psoriasis | Oral or injectable |
Table 2: Common Side Effects of Methotrexate Hydrate
Side Effect | Description |
---|---|
Hematological Toxicity | Anemia, leukopenia |
Hepatotoxicity | Liver enzyme elevation, fibrosis |
Renal Toxicity | Nephrotoxicity due to crystallization |
Case Studies
- Pediatric ALL Patients : A retrospective study analyzed 165 courses of HD-MTX in children with ALL. It revealed that adequate hydration (>3,000 mL/m²/day) correlated with normal methotrexate clearance and reduced adverse complications compared to lower hydration levels .
- Comparative Study on Hydration Protocols : A randomized study compared 6-hour versus 12-hour pre-hydration protocols before HD-MTX therapy. Findings indicated no significant difference in nephrotoxicity or methotrexate levels between the two groups, suggesting flexibility in hydration strategies while maintaining safety .
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6745-93-3, 133073-73-1 | |
Record name | Methotrexate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methotrexate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L(+)-Amethopterin hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOTREXATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.